Biotin PEG Thiol
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Overview
Description
Biotin PEG Thiol, also known as Biotin-PEG-SH, is a thiolated biotin polyethylene glycol derivative. It consists of a biotin molecule attached to one end of a polyethylene glycol (PEG) chain, with a free thiol group (-SH) at the other end. Biotin is a bioactive small molecule with a high affinity for avidin or streptavidin, making it useful for various bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin PEG Thiol is synthesized by conjugating biotin to a PEG chain through a stable amide linker. The thiol group is introduced at the other end of the PEG chain. The synthesis involves the following steps:
- Activation of biotin with a suitable coupling reagent.
- Reaction of activated biotin with PEG containing an amine group to form a stable amide bond.
- Introduction of the thiol group at the other end of the PEG chain through thiol-specific reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Biotin PEG Thiol undergoes several types of chemical reactions, including:
Substitution Reactions: The thiol group reacts readily with thiol-reactive groups such as maleimide, haloacetyl, or pyridyldisulfide.
Conjugation Reactions: The thiol group can bind to gold and other noble metal surfaces with high affinity.
Common Reagents and Conditions
Maleimide: Reacts with the thiol group to form a stable thioether bond.
Haloacetyl: Reacts with the thiol group under alkaline conditions to form a stable thioether bond.
Pyridyldisulfide: Reacts with the thiol group to form a disulfide bond.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, antibodies, peptides, and other materials. These products are used in various bioconjugation applications .
Scientific Research Applications
Biotin PEG Thiol has a wide range of scientific research applications, including:
Mechanism of Action
Biotin PEG Thiol exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. The thiol group allows for specific conjugation to thiol-reactive groups, enabling the modification of various biomolecules and surfaces. The PEG linker provides water solubility and flexibility, enhancing the stability and functionality of the conjugated products .
Comparison with Similar Compounds
Similar Compounds
Thiol PEG Biotin (HS-PEG-Biotin): Similar to Biotin PEG Thiol, with a thiol group at one end and a biotin molecule at the other.
Carboxy-PEG12-Thiol: Contains a carboxyl and sulfhydryl group, used for surface modification.
Uniqueness
This compound is unique due to its high affinity for avidin or streptavidin, combined with the versatility of the thiol group for various conjugation reactions. The PEG linker enhances water solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C34H65N3O13S2 |
---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39)/t30-,31-,33-/m0/s1 |
InChI Key |
NUQCLJAPLBLADY-PHDGFQFKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
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